1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
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Overview
Description
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with methyl groups at positions 1 and 6, and a carbonitrile group at position 4. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a cyclization process to form the pyrazolopyridine core. The reaction conditions generally include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile involves its interaction with molecular targets such as kinases. The compound acts as a kinase inhibitor by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling pathways involved in cell proliferation, differentiation, and survival, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonitrile group.
Pyrazolo[3,4-b]pyridine derivatives: Various derivatives with different substituents at positions 1, 3, 4, 5, and 6.
Uniqueness
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group at position 4 enhances its reactivity and potential as a pharmacophore in drug design.
Properties
Molecular Formula |
C9H8N4 |
---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
1,6-dimethylpyrazolo[3,4-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H8N4/c1-6-3-7(4-10)8-5-11-13(2)9(8)12-6/h3,5H,1-2H3 |
InChI Key |
AUPAWIRCNYOPKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C#N |
Origin of Product |
United States |
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